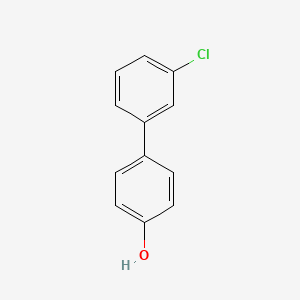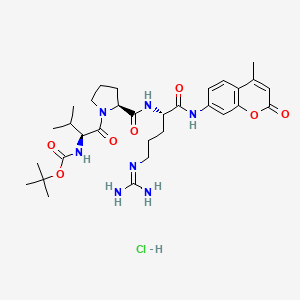
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride
Overview
Description
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride, also known as Boc-VP-AMC, is a synthetic peptide substrate used in enzymatic assays to measure the activity of proteases. This compound is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.
Mechanism of Action
Target of Action
Boc-Val-Pro-Arg-MCA (hydrochloride), also known as N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride, primarily targets trypsin-like serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
This compound acts as a sensitive fluorogenic substrate for trypsin-like serine proteases . It interacts with these enzymes, leading to a reaction that produces a fluorescent signal. This fluorescence can be measured, providing a quantitative assessment of the enzyme’s activity .
Biochemical Pathways
The biochemical pathways affected by Boc-Val-Pro-Arg-MCA (hydrochloride) are those involving trypsin-like serine proteases. These enzymes are part of the serine protease family, which is involved in many physiological and pathological processes, including digestion, immune response, blood coagulation, and apoptosis .
Pharmacokinetics
The resulting products, including the fluorescent 7-amino-4-methylcoumarin, can then be detected and measured .
Result of Action
The interaction of Boc-Val-Pro-Arg-MCA (hydrochloride) with trypsin-like serine proteases results in the production of a fluorescent signal. This signal can be used to quantify the activity of these enzymes, providing valuable information about their role in various biological processes .
Action Environment
The action of Boc-Val-Pro-Arg-MCA (hydrochloride) can be influenced by various environmental factors. For example, the pH of the environment can affect enzyme activity, and thus the effectiveness of this substrate. Additionally, temperature can also influence enzyme kinetics and stability .
Advantages and Limitations for Lab Experiments
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride has several advantages as a substrate for measuring protease activity. It is highly sensitive, allowing for the detection of low levels of protease activity. It is also specific for certain proteases, allowing for the measurement of activity of individual proteases in complex mixtures. However, this compound has some limitations. It is not suitable for measuring the activity of all proteases, and some proteases may require different substrates. It is also subject to interference from other compounds in biological samples, which can affect the accuracy of measurements.
Future Directions
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride has many potential future directions in scientific research. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and inflammation. This compound can be used to screen for new inhibitors with high specificity and potency. Another area of interest is the study of protease activity in complex biological systems, such as the immune system and the brain. This compound can be used to measure protease activity in these systems and provide insights into their roles in health and disease. Finally, the development of new fluorogenic substrates with improved sensitivity and specificity is an ongoing area of research, which may lead to new tools for measuring protease activity.
Scientific Research Applications
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride is a widely used substrate for measuring the activity of proteases. Proteases are enzymes that cleave peptide bonds in proteins and peptides. They play critical roles in many biological processes, including digestion, blood clotting, and immune response. Dysregulation of protease activity is associated with many diseases, including cancer, inflammation, and neurodegeneration. This compound is used to measure the activity of specific proteases, including trypsin, chymotrypsin, and thrombin. It is also used to screen for protease inhibitors, which have potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Boc-Val-Pro-Arg-MCA (hydrochloride) plays a significant role in biochemical reactions. It interacts with trypsin-like serine proteases, a group of enzymes that cleave peptide bonds in proteins . The nature of these interactions is based on the compound’s ability to serve as a substrate for these enzymes .
Cellular Effects
The effects of Boc-Val-Pro-Arg-MCA (hydrochloride) on cells and cellular processes are primarily related to its role as a substrate for trypsin-like serine proteases . These enzymes are involved in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-Val-Pro-Arg-MCA (hydrochloride) exerts its effects at the molecular level through its interactions with trypsin-like serine proteases . As a substrate for these enzymes, it can influence their activity, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
Boc-Val-Pro-Arg-MCA (hydrochloride) is involved in the metabolic pathways related to the activity of trypsin-like serine proteases . It interacts with these enzymes, which can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Boc-Val-Pro-Arg-MCA (hydrochloride) within cells and tissues are likely influenced by its interactions with trypsin-like serine proteases
properties
IUPAC Name |
tert-butyl N-[1-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7.ClH/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19;/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGJTZGLVLVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46ClN7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585095 | |
| Record name | N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70375-24-5 | |
| Record name | N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



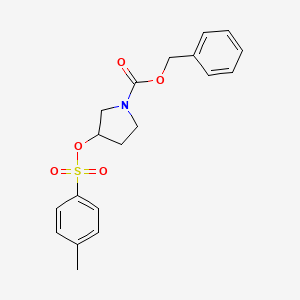




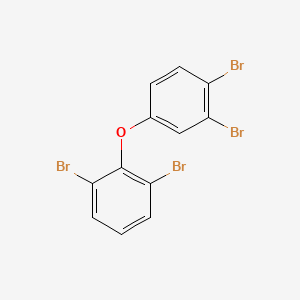
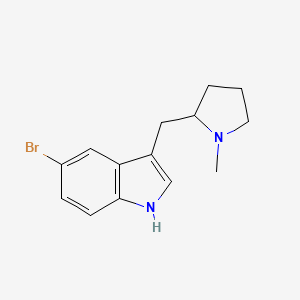


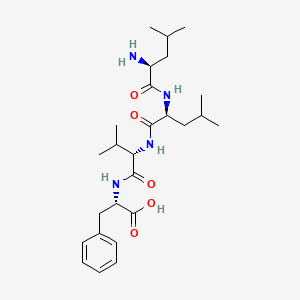
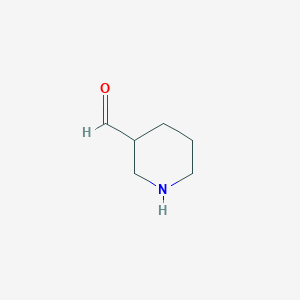
![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B1602232.png)

